molecular formula C10H12N2 B13104167 N,1-Dimethyl-1H-indol-3-amine

N,1-Dimethyl-1H-indol-3-amine

Cat. No.: B13104167
M. Wt: 160.22 g/mol
InChI Key: XJGWYGYUKLQABS-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-1H-indol-3-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N,1-Dimethyl-1H-indol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different serotonin receptors, influencing neurotransmission and other biological processes . The specific pathways and targets depend on the particular application and context of use.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,1-dimethylindol-3-amine

InChI

InChI=1S/C10H12N2/c1-11-9-7-12(2)10-6-4-3-5-8(9)10/h3-7,11H,1-2H3

InChI Key

XJGWYGYUKLQABS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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